3-Octyl acetate

Description

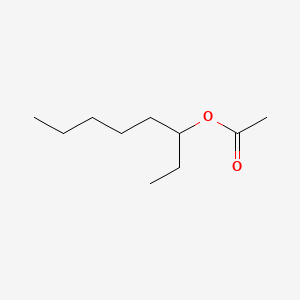

Structure

3D Structure

Properties

IUPAC Name |

octan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZUZYMKSMSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863463 | |

| Record name | 3-Octyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a rosy-minty odour | |

| Record name | 3-Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water | |

| Record name | 3-Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.856-0.860 | |

| Record name | 3-Octyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4864-61-3, 50373-56-3 | |

| Record name | 3-Octyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4864-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004864613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-octyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M41FR2J6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-3-Octyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Ester: A Technical Guide to the Natural Occurrence of 3-Octyl Acetate in Flora and Fauna

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octyl acetate (B1210297), a carboxylic ester recognized by its characteristic fruity and floral aroma, is a naturally occurring volatile organic compound found in a diverse range of biological systems. This technical guide provides an in-depth review of the current scientific knowledge regarding the presence of 3-octyl acetate in various plant and insect species. It aims to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development by detailing its natural sources, quantitative data on its occurrence, and the experimental protocols for its extraction and identification. Furthermore, this guide elucidates the biosynthetic pathways leading to its formation and the signaling cascades it triggers in insect communication, providing a holistic understanding of its biological significance.

Introduction

This compound (CAS 4864-61-3) is an organic compound with the chemical formula C₁₀H₂₀O₂.[1] While also synthesized for use as a flavoring and fragrance agent, its natural occurrence in the plant and insect kingdoms underpins its ecological importance as a semiochemical. In plants, it contributes to the characteristic aroma of essential oils, potentially playing a role in attracting pollinators or deterring herbivores. In insects, it has been identified as a component of pheromone blends, particularly as an alarm signal in social insects. This guide synthesizes the available data on its natural distribution and biological context.

Natural Occurrence and Quantitative Analysis

The presence of this compound has been documented in various plant families, most notably in the Apiaceae (carrot family) and Lamiaceae (mint family), as well as in the chemical arsenal (B13267) of Hymenopteran insects. The concentration of this ester can vary significantly depending on the species, the specific plant organ, developmental stage, and environmental conditions.

Occurrence in Plants

Table 1: Quantitative Occurrence of this compound in Plant Species

| Family | Species | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Apiaceae | Heracleum crenatifolium | Fruits | 95.4% | [2] |

| Heracleum sphondylium subsp. montanum | Fruits | 73.7% | [2] | |

| Heracleum sphondylium subsp. ternatum | Seeds | 7.3% - 87.6% | [3] | |

| Heracleum paphlagonicum | Fruits | 39.4% | [2] | |

| Heracleum persicum | Seeds | 10.5% - 20.3% | [4][5] | |

| Heracleum candolleanum | Fruits | 7.2% | [6] | |

| Heracleum orphanidis | Fruits | 84.5% | [2] | |

| Lamiaceae | Mentha spicata L. (Spearmint) | Aerial Parts | 0.86% | [1] |

| Mentha species | - | Present, low concentrations | [7] | |

| Mentha pulegium L. (Pennyroyal) | - | Reported | ||

| Mentha piperita L. (Peppermint) | - | Not consistently reported as a major component | [8][9][10] | |

| Vitaceae | Vitis vinifera (Grape) | - | Reported | |

| Rutaceae | Citrus species (e.g., Orange, Grapefruit) | Fruits | Reported | [11] |

Occurrence in Insects

Table 2: Quantitative Occurrence of n-Octyl Acetate in Insect Species

| Order | Family | Species | Gland/Source | Relative Abundance | Reference(s) |

| Hymenoptera | Apidae | Apis mellifera (Honeybee) | Sting Apparatus | Present, one of over 40 compounds in the alarm pheromone blend. | [2][12][13][14] |

Biosynthesis of this compound

The formation of this compound in both plants and insects involves the esterification of an alcohol (3-octanol) with an acetyl group, typically derived from acetyl-CoA. However, the upstream pathways leading to the C8 alcohol precursor differ.

Biosynthesis in Plants

In plants, the biosynthesis of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[15][16][17][18][19] These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. The C8 alcohol precursor, 3-octanol, is likely derived from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of fatty acids.

Biosynthesis in Insects

In insects, acetate ester pheromones are also derived from fatty acid metabolism.[20][21][22][23] The biosynthesis typically begins with de novo synthesis of C16 or C18 fatty acids. These are then subjected to a series of enzymatic modifications including desaturation, chain-shortening (often via limited rounds of β-oxidation), reduction to a fatty alcohol, and finally, acetylation.

Role in Insect Chemical Communication: Alarm Signaling

In the honeybee (Apis mellifera), n-octyl acetate is a component of the complex alarm pheromone blend released from the sting apparatus.[2][12][13][14] This pheromone serves to alert nestmates to a threat and recruit them for a coordinated defensive response. While isoamyl acetate is the most well-known and abundant component of this blend, other compounds like n-octyl acetate play a role in modulating the behavioral response.[13][14]

The perception of these volatile signals initiates a neural cascade, starting with their detection by olfactory receptor neurons (ORNs) located in the bee's antennae. This leads to the generation of an action potential that travels to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response such as recruitment and aggression.[5][24][25]

Experimental Protocols

The identification and quantification of this compound from natural sources rely on meticulous sample preparation and sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound from Plant Material

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This non-destructive method is ideal for analyzing the volatile compounds emitted by living plants.[11][26][27]

-

Materials:

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME manual holder

-

Glass vials with PTFE/silicone septa

-

Heating block or water bath

-

GC-MS system

-

-

Procedure:

-

Enclose the plant material (e.g., flower, leaf) in a glass vial and seal it.

-

Allow the headspace to equilibrate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40-60°C) to facilitate the release of volatiles.

-

Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes).

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

-

Protocol 2: Hydrodistillation

This is a classic method for extracting essential oils.

-

Materials:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Anhydrous sodium sulfate

-

GC-MS system

-

-

Procedure:

-

Place a known mass of plant material into a round-bottom flask with distilled water.

-

Heat the flask to boiling. The steam and volatile compounds will rise and then be condensed.

-

Collect the essential oil layer from the condenser.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Dilute the oil in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

Extraction of this compound from Insects

Protocol 3: Solvent Extraction of Glands

This method is suitable for analyzing semi-volatile compounds from specific insect glands.

-

Materials:

-

Dissecting microscope and tools (forceps, needles)

-

Glass vials with inserts

-

Hexane or dichloromethane (B109758) (high purity)

-

Microsyringe

-

GC-MS system

-

-

Procedure:

-

Under a dissecting microscope, carefully dissect the sting apparatus from the honeybee.

-

Place the dissected gland into a glass vial insert containing a small, precise volume of solvent (e.g., 50 µL of hexane).

-

Allow the extraction to proceed for a set period (e.g., 30 minutes) at room temperature.

-

Carefully remove the solvent extract.

-

Inject a small volume (e.g., 1 µL) of the extract directly into the GC-MS for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are representative GC-MS parameters for the analysis of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[28]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-5 minutes, then ramp at 3-5°C/min to 240-250°C, and hold for 5-10 minutes.

-

Injector: Splitless mode, temperature at 250°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

-

Conclusion and Future Directions

This compound is a significant natural product with diverse roles in the chemical ecology of plants and insects. Its high concentration in certain Heracleum species suggests potential for commercial extraction or biotechnological production. In insects, its function as an alarm pheromone component in honeybees highlights the complexity of social insect communication.

Future research should focus on several key areas. A broader screening of plant and insect species would likely reveal new natural sources of this compound. Elucidating the specific enzymes and regulatory mechanisms involved in its biosynthesis could enable metabolic engineering approaches for enhanced production. Furthermore, a more detailed investigation into the neurophysiological mechanisms of its perception in insects will provide deeper insights into the evolution of chemical signaling and could inform the development of novel, environmentally benign pest management strategies. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Honey Bee Alarm Pheromone Mediates Communication in Plant–Pollinator–Predator Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aensiweb.com [aensiweb.com]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Composition of volatile compounds and in vitro antimicrobial activity of nine Mentha spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. theholyhabibee.com [theholyhabibee.com]

- 13. academic.oup.com [academic.oup.com]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. HS-SPME-GC×GC-qMS volatile metabolite profiling of Chrysolina herbacea frass and Mentha spp. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. agilent.com [agilent.com]

Biosynthesis of 3-Octyl Acetate: A Technical Guide for Researchers

Abstract

3-Octyl acetate (B1210297), a carboxylic ester with a characteristic fruity and floral aroma, finds applications in the flavor, fragrance, and specialty chemical industries. While found in some plants, its natural biosynthetic pathway is not well-elucidated. This technical guide provides an in-depth overview of the engineered biosynthesis of 3-octyl acetate and its isomers, with a focus on microbial production systems. We detail the core enzymatic reaction, precursor supply pathways, and relevant quantitative data. Furthermore, this guide furnishes comprehensive experimental protocols for the expression, purification, and characterization of the key enzyme, alcohol O-acetyltransferase, as well as for the microbial production and quantification of octyl acetate. This document is intended for researchers, scientists, and drug development professionals interested in the biocatalytic production of specialty esters.

Introduction

This compound is a specialty chemical valued for its unique aroma profile, described as having notes of rose, jasmine, apple, and lemon with a sweet, peach-like flavor.[1][2] It is an ester of 3-octanol (B1198278) and acetic acid.[1] While it has been reported in various plants like peppermint and spearmint, the primary routes for its production are chemical synthesis and, increasingly, biotechnological methods.[1] The enzymatic synthesis of such esters offers a green and sustainable alternative to traditional chemical methods, which often require harsh conditions and may produce unwanted byproducts.

The core of the biosynthetic pathway for this compound is the esterification of an eight-carbon alcohol (octanol) with an acetyl group, typically derived from acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol O-acetyltransferases (AATs). This guide will focus on the heterologous expression of AATs in microbial hosts like Escherichia coli and Saccharomyces cerevisiae to achieve the targeted synthesis of octyl acetate.

The Core Biosynthetic Pathway: An Engineered Approach

The biosynthesis of this compound in an engineered microorganism relies on the convergence of two metabolic pathways that supply the necessary precursors: 3-octanol and acetyl-CoA. These precursors are then condensed by a heterologously expressed alcohol O-acetyltransferase.

Precursor Supply: Acetyl-CoA

Acetyl-CoA is a central metabolite in virtually all organisms, serving as a hub for carbon flow from glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and fatty acid oxidation. In most microbial production hosts, the native supply of acetyl-CoA is robust and often sufficient for the production of acetate esters.[3]

Precursor Supply: 3-Octanol

The biosynthesis of C8 alcohols, such as 1-octanol (B28484) and its isomer 3-octanol, is derived from the fatty acid biosynthesis (FAB) pathway. In E. coli, the FAB pathway elongates acetyl-CoA to form acyl-acyl carrier protein (acyl-ACP) intermediates. A specialized thioesterase with high specificity for the C8 acyl-ACP (octanoyl-ACP) can hydrolyze it to release octanoic acid. This free fatty acid is then activated to octanoyl-CoA by an acyl-CoA synthetase. Finally, a multi-step reduction, often involving a carboxylic acid reductase (CAR) or an acyl-CoA reductase, converts the octanoyl-CoA to 1-octanol. The specific pathway to 3-octanol is less documented but is presumed to proceed through a similar route, potentially involving a specific hydratase acting on an unsaturated fatty acid intermediate or a different ketoacyl-ACP reductase isoform.

The Final Step: Esterification by Alcohol O-Acetyltransferase (AAT)

The key enzymatic step is the condensation of 3-octanol and acetyl-CoA, catalyzed by an AAT. Several AATs have been identified and characterized, with ATF1 from Saccharomyces cerevisiae being a prominent and well-studied example.[1][4] This enzyme exhibits broad substrate specificity for the alcohol moiety, readily accepting various primary and secondary alcohols, including C8 alcohols, while showing high specificity for acetyl-CoA as the acyl donor.[1][4]

The general reaction is as follows:

3-Octanol + Acetyl-CoA ⇌ this compound + CoA

Visualizing the Pathway

The following diagram illustrates the engineered biosynthetic pathway for octyl acetate in a microbial host, starting from glucose.

Quantitative Data

The efficiency of the biosynthetic pathway can be assessed by examining the kinetic properties of the key enzymes and the in vivo production metrics.

Enzyme Kinetics

The following table summarizes the kinetic parameters for the Saccharomyces cerevisiae alcohol O-acetyltransferase, ATF1. While specific data for 3-octanol is not available, the enzyme's activity with other acyl-CoA substrates provides insight into its catalytic efficiency.

| Substrate | KM (µM) | kcat (s-1) | Reference |

| Acetyl-CoA | 61 ± 9 | ~0.2-1 | [4] |

| Butyryl-CoA | 25 ± 1 | ~0.2-1 | [4] |

| Hexanoyl-CoA | 12 ± 3 | ~0.2-1 | [4] |

| Octanoyl-CoA | 3 ± 1 | ~0.2-1 | [4] |

Note: The kcat was relatively similar for all tested substrates.

Microbial Production Titers

Production of octyl acetate has been demonstrated in engineered E. coli. The table below presents the titers achieved with different alcohol O-acetyltransferases.

| Enzyme | Host Strain | Titer (mg/L) | Yield (mmol/mol glucose) | Reference |

| CAT | E. coli C43(DE3) | < 50 | Not reported | [3] |

| SAAT | E. coli C43(DE3) | ~70 | Not reported | [3] |

| ATF1 | E. coli C43(DE3) | 93.82 | 12.54 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biosynthesis of this compound.

Recombinant Expression and Purification of Alcohol O-Acetyltransferase (ATF1)

Objective: To produce and purify active ATF1 enzyme for in vitro characterization.

Materials:

-

E. coli BL21(DE3) expression host

-

pET expression vector with a His-tag (e.g., pET-28a) containing the ATF1 gene

-

Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM sodium phosphate pH 7.4, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (50 mM sodium phosphate pH 7.4, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM sodium phosphate pH 7.4, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Sonicator

-

Centrifuge

Procedure:

-

Transformation: Transform the pET-ATF1 plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with the appropriate antibiotic. Incubate overnight at 37°C.

-

Inoculation: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of wash buffer. Elute the His-tagged ATF1 protein with 5 column volumes of elution buffer.

-

Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

In Vitro Enzymatic Assay of ATF1

Objective: To determine the kinetic parameters of purified ATF1 with 3-octanol and acetyl-CoA. This protocol is based on a coupled assay that measures the release of Coenzyme A.

Materials:

-

Purified ATF1 enzyme

-

Assay buffer (50 mM sodium phosphate pH 7.4, 150 mM NaCl)

-

Acetyl-CoA stock solution

-

3-Octanol stock solution (dissolved in a suitable solvent like DMSO)

-

α-ketoglutarate dehydrogenase complex (αKGDH)

-

α-ketoglutarate

-

NAD+

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, α-ketoglutarate, NAD+, and αKGDH.

-

Substrate Addition: Add varying concentrations of acetyl-CoA and a fixed, saturating concentration of 3-octanol (or vice versa to determine the kinetics for the other substrate).

-

Initiation: Start the reaction by adding a known amount of purified ATF1 enzyme.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH production is proportional to the rate of CoA release from the ATF1-catalyzed reaction.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Fit the rates to the Michaelis-Menten equation using non-linear regression to determine KM and Vmax.

Microbial Production and Quantification of Octyl Acetate

Objective: To produce octyl acetate in an engineered E. coli strain and quantify the titer.

Materials:

-

E. coli strain engineered to produce 3-octanol and expressing ATF1.

-

M9 minimal medium supplemented with 2% (w/v) glucose.

-

Appropriate antibiotics and inducers (e.g., IPTG).

-

Hexadecane (B31444) (for solvent overlay).

-

Gas chromatograph-mass spectrometer (GC-MS).

-

This compound standard.

-

Ethyl acetate (for extraction).

Procedure:

-

Cultivation: Inoculate the engineered E. coli strain into M9 minimal medium. Grow at 30°C with shaking.

-

Induction and Overlay: When the culture reaches an appropriate cell density (e.g., OD600 of 0.6), induce gene expression. At the same time, add a 10% (v/v) hexadecane overlay to the culture to capture the volatile ester product in situ.

-

Fermentation: Continue the cultivation for 48-72 hours.

-

Sampling and Extraction: Collect a sample of the hexadecane layer. Dilute the sample with ethyl acetate.

-

Quantification: Analyze the diluted sample by GC-MS. Create a standard curve using known concentrations of this compound to quantify the product in the hexadecane layer.

-

Calculation: Calculate the final titer in mg/L of the culture volume.

Conclusion

The biosynthesis of this compound through microbial fermentation represents a promising and sustainable approach for the production of this valuable flavor and fragrance compound. The core of this strategy lies in the effective coupling of precursor supply pathways with the high catalytic efficiency of an alcohol O-acetyltransferase like ATF1. While challenges remain in optimizing the flux towards the 3-octanol precursor and in mitigating potential product toxicity, the methodologies outlined in this guide provide a solid foundation for further research and development in the field of specialty ester biosynthesis. Future work, including protein engineering of AATs for enhanced activity and selectivity, and metabolic engineering of host strains for improved precursor supply, will be crucial for achieving economically viable production titers.

References

- 1. uniprot.org [uniprot.org]

- 2. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

3-Octyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Octyl acetate (B1210297), a key fragrance and flavor ingredient. It covers its chemical identity, physical and chemical properties, synthesis, applications, and safety information.

Chemical Identity

CAS Number: 4864-61-3[1][2][3][4][5][6]

Chemical Formula: C10H20O2[1][2][3][4]

Molecular Weight: 172.26 g/mol [1][4][5][6][7]

| Synonym |

| 3-Octanol (B1198278) acetate |

| octan-3-yl acetate |

| 1-Ethylhexyl acetate |

| Acetic acid, 1-ethylhexyl ester |

| Amyl ethyl carbinyl acetate |

| amylethylcarbinyl acetate |

| oct-3-yl ethanoate |

| octane, 3-acetoxy- |

| 3-octanol, acetate |

| FEMA 3583 |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 3-Octyl acetate.

| Property | Value |

| Physical State | Colorless liquid[2][7] |

| Odor | Complex aroma with floral (rose, jasmine), fruity (apple-lemon, peach), and herbal notes[2][3] |

| Boiling Point | 99 °C at 18 mmHg[3][6][8][9] |

| Melting Point | -65.75 °C (estimate)[3][6] |

| Density | 0.86 g/mL at 25 °C[3][6][8][9] |

| Refractive Index | n20/D 1.415[3][6][8][9] |

| Flash Point | 69 °C (156.2 °F) - closed cup[1][8] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and fixed oils[2][7] |

| Vapor Pressure | 0.4324 hPa @ 20°C; 0.6429 hPa @ 25°C[4] |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of 3-octanol with acetic acid or acetic anhydride.[3] This reaction involves the acid-catalyzed condensation of an alcohol and a carboxylic acid.

General Experimental Protocol: Fischer Esterification

The following is a general protocol for the synthesis of an octyl acetate, based on the principles of Fischer esterification.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-octanol and a slight excess of glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure to yield high-purity this compound.

Applications

This compound is primarily used in the following industries:

-

Fragrance Industry: It is a versatile ingredient used in perfumes, colognes, soaps, lotions, and other personal care products.[2][12] It imparts fresh floral and fruity notes, often described as having hints of rose, jasmine, apple, and lemon.[2][3] It is also used as a modifier in floral-herbaceous and minty fragrance types.[3]

-

Flavor Industry: Due to its pleasant fruity and sweet taste profile, it is used as a flavoring agent in foods, beverages, and confectionery.[2][12]

-

Solvent: It can act as a solvent for certain industrial applications, including for nitrocellulose, oils, and some resins.[12]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemical compounds.[12]

Quality Control Workflow

The quality of this compound is crucial for its application in the fragrance and flavor industries. A typical quality control workflow is outlined below.

Safety Information

-

Hazard Classification: this compound is classified as a combustible liquid.[8] It can cause skin and eye irritation.[8][13]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][13] Avoid contact with skin and eyes, and inhalation of vapors.[2]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[2][14] Keep containers tightly closed.

-

First Aid: In case of eye contact, rinse immediately with plenty of water.[13][14] In case of skin contact, wash off with soap and plenty of water.[13][14] If inhaled, move to fresh air.[13] If swallowed, rinse mouth with water.[13] Seek medical attention if symptoms persist.[13]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][13][14][15]

References

- 1. This compound, 4864-61-3 [thegoodscentscompany.com]

- 2. This compound | Fresh Floral Fruity Aroma Chemical Supplier India [chemicalbull.com]

- 3. This compound CAS#: 4864-61-3 [m.chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. This compound | 4864-61-3 [chemicalbook.com]

- 6. 4864-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C10H20O2 | CID 521238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 乙酸3-辛酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS#:4864-61-3 | Chemsrc [chemsrc.com]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. scribd.com [scribd.com]

- 12. Buy this compound | 4864-61-3 [smolecule.com]

- 13. archpdfs.lps.org [archpdfs.lps.org]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3-Octyl Acetate (B1210297)

Introduction

3-Octyl acetate (CAS RN: 4864-61-3), also known as octan-3-yl acetate, is a carboxylic ester recognized for its characteristic fruity and floral aroma.[1] It is found naturally in various plants, including peppermint, spearmint, and heated beef fat. Due to its olfactory properties, it is widely utilized as a flavor and fragrance agent in the food, cosmetic, and perfume industries.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support research and development activities.

Chemical Identification

A clear identification of a chemical substance is fundamental for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 4864-61-3[3] |

| Molecular Formula | C10H20O2[4] |

| Molecular Weight | 172.26 g/mol [3] |

| IUPAC Name | octan-3-yl acetate[3] |

| Synonyms | 3-Octanol acetate, 1-Ethyl hexyl acetate, Amyl ethyl carbinyl acetate[3] |

| InChI Key | STZUZYMKSMSTOU-UHFFFAOYSA-N[5] |

| SMILES | CCCCCC(CC)OC(C)=O[5] |

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in various applications, from formulation development to toxicological assessments. The following table provides a summary of the key physicochemical properties of this compound.

| Property | Value | Conditions |

| Appearance | Colorless clear liquid (est.) | |

| Melting Point | -65.75 °C (estimate)[6] | |

| Boiling Point | 191.00 to 192.00 °C[4] | @ 760.00 mm Hg |

| 99 °C[5][7] | @ 18.00 mm Hg | |

| Density | 0.856-0.860[3] | |

| 0.86 g/mL[5][8] | @ 25 °C | |

| Refractive Index | 1.414-1.419[3] | |

| 1.415[5][8] | @ 20°C/D | |

| Solubility | Insoluble in water[1] | |

| 38.59 mg/L (est.)[4] | in water @ 25 °C | |

| Soluble in alcohol, fixed oils, and propylene (B89431) glycol[2][3][4] | ||

| Vapor Pressure | 0.526000 mmHg (est.)[4] | @ 25.00 °C |

| 0.4324 hPa[2] | @ 20°C | |

| Flash Point | 157.00 °F (69.44 °C)[4] | TCC (Tag Closed Cup) |

| 69 °C[8] | closed cup | |

| logP (o/w) | 3.712 (est.)[4] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. This section details the methodologies for measuring key properties of liquid compounds like this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently using the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at the recorded atmospheric pressure.

-

For measurements at reduced pressure, a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.

-

2. Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration, volume adjustment, and weighing steps.

-

The density of this compound is calculated by dividing the mass of the acetate by the mass of the water and multiplying by the known density of water at that temperature.

-

3. Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it.[9]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp for the D-line).[9]

-

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the light source and the refractometer's controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

4. Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[10]

-

Apparatus: Test tubes, a vortex mixer or shaker, a constant temperature water bath, an analytical balance, and a means of separating the undissolved solute (e.g., centrifuge or filter).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a test tube.

-

Seal the test tube and place it in a constant temperature water bath.

-

Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[11]

-

Allow the undissolved solute to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solute.

-

Carefully remove a known volume of the saturated solution and determine the mass of the dissolved this compound using an appropriate analytical technique (e.g., gas chromatography or by evaporating the solvent and weighing the residue).

-

Express the solubility as mass of solute per volume or mass of solvent.[12]

-

This technical guide provides essential physicochemical data for this compound, a compound of interest in various scientific and industrial fields. The tabulated properties and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. The provided workflows, visualized using Graphviz, offer a clear and concise representation of the experimental procedures. A thorough understanding and accurate measurement of these properties are crucial for the successful application and development of products containing this compound.

References

- 1. This compound | Fresh Floral Fruity Aroma Chemical Supplier India [chemicalbull.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C10H20O2 | CID 521238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 4864-61-3 [thegoodscentscompany.com]

- 5. 乙酸3-辛酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:4864-61-3 | Chemsrc [chemsrc.com]

- 7. 4864-61-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound = 98 , FCC, FG 4864-61-3 [sigmaaldrich.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sciencebuddies.org [sciencebuddies.org]

A Technical Guide to the Solubility of 3-Octyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-octyl acetate (B1210297), a key fragrance and flavoring agent, in a range of common laboratory solvents. The information presented herein is intended to support research and development activities where this compound's solubility characteristics are of critical importance.

Introduction

3-Octyl acetate (CAS No: 4864-61-3), also known as sec-octyl acetate, is a fatty acid ester recognized for its characteristic fruity and floral aroma. Its application spans various industries, including food and beverage, cosmetics, and pharmaceuticals. A thorough understanding of its solubility in different solvent systems is paramount for formulation development, quality control, and various analytical procedures. This guide consolidates available quantitative and qualitative solubility data and outlines common experimental methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility at a standard temperature.

| Solvent | Solubility (g/L) at 25°C | Notes |

| Water | 0.74[1] | Slightly soluble. Another source estimates the solubility at 38.59 mg/L.[2] |

| Methanol | 9979.97[1] | |

| Ethanol | 8844.91[1] | |

| Isopropanol | 8100.2[1] | |

| n-Propanol | 6901.62[1] | |

| Acetone | 8289.32[1] | |

| Ethyl Acetate | 4803.3[1] |

Qualitative Solubility Profile

In addition to quantitative measurements, several sources provide qualitative descriptions of this compound's solubility. These are valuable for initial solvent screening and general formulation guidance.

-

Soluble in: Alcohol, propylene (B89431) glycol, fixed oils.

-

Slightly soluble in: Water.

-

Miscible with: Alcohol, most fixed oils, and other organic solvents.

It is important to note that while "octyl acetate" is often described as miscible with many organic solvents, this term can sometimes refer to the n-octyl isomer. However, given the structural similarities, this compound is also expected to exhibit high solubility in a wide range of organic solvents.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. This method is suitable for a broad range of solubilities and is a standard approach in many regulatory guidelines, including those from the OECD (Organisation for Economic Co-operation and Development).

Principle of the Shake-Flask Method

The core principle of the shake-flask method is to establish a saturated solution of the solute (this compound) in the solvent of interest by allowing sufficient time for equilibrium to be reached. An excess of the solute is added to the solvent, and the mixture is agitated at a constant temperature. Once equilibrium is achieved, the undissolved solute is separated, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound using the shake-flask method.

References

The Olfactory Signature of 3-Octyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and odor profile of 3-Octyl acetate (B1210297), an ester valued for its complex and multifaceted aroma. This document summarizes key quantitative data, details experimental protocols for sensory analysis, and illustrates the underlying biological pathways involved in its perception.

Olfactory Properties and Odor Profile

3-Octyl acetate is a colorless liquid characterized by a complex and appealing aroma. Its scent is predominantly described as having rosy and jasmine floral notes, complemented by fresh apple-lemon undertones and a sweet, peach-like flavor.[1][2][3] The overall impression is often categorized as herbal, fruity, and slightly waxy.[4][5]

The odor profile is multifaceted, with various sources describing it with the following descriptors:

The complexity of its aroma makes this compound a versatile ingredient in the flavor and fragrance industry. It is utilized to impart freshness and sweet, natural notes to a variety of products, including perfumes, colognes, and personal care items like shampoos and lotions.[2] In minty fragrance types, it can introduce warmth and freshness without contributing undesirable green notes.[3]

Quantitative Data

A comprehensive understanding of an aroma compound requires precise quantitative data. The following tables summarize the key physicochemical and sensory properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₀O₂ | [3][8] |

| Molecular Weight | 172.26 g/mol | [3][8] |

| CAS Number | 4864-61-3 | [3][8] |

| Appearance | Colorless liquid | [1][9] |

| Boiling Point | 191-192 °C at 760 mmHg | [3][6] |

| Density | 0.86 g/mL at 25 °C | [3][10] |

| Refractive Index | 1.415 at 20 °C | [3][10] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, and fixed oils; slightly soluble in water. | [1][9] |

Table 2: Olfactory Threshold of this compound

| Medium | Threshold Value | Method | Reference(s) |

| Air | 20 ppb (by volume) | Air-Dilution Olfactometry | [11][12] |

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the olfactory properties of this compound, standardized sensory analysis protocols are employed. The following sections detail the methodologies for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to identify and quantify the specific aroma attributes of this compound.

1. Panelist Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

-

Panelists undergo 20-40 hours of training to familiarize themselves with a wide range of fruity and floral ester aromas.

-

Consensus is reached on a vocabulary of sensory descriptors (e.g., "rose," "apple," "green," "waxy"). Reference standards for each descriptor are provided to anchor evaluations.[8]

2. Sample Preparation and Presentation:

-

This compound is diluted in a neutral solvent, such as mineral oil or propylene glycol, to a concentration that is clearly perceivable but not overwhelming.

-

Samples are presented in identical, odor-free glass containers coded with random three-digit numbers. A solvent blank is included as a control.

-

The presentation order is randomized for each panelist to minimize order effects.[8]

3. Sensory Evaluation Procedure:

-

Evaluations are conducted in individual sensory booths with controlled temperature, humidity, and lighting.[8]

-

Panelists assess the aroma by sniffing the headspace of the container.

-

The intensity of each agreed-upon sensory descriptor is rated on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.

-

A mandatory waiting period of at least two minutes, with palate cleansing using deionized water and unsalted crackers, is required between samples.[8]

4. Data Analysis:

-

The intensity ratings from the line scales are converted to numerical data.

-

Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the intensity of each attribute.

-

The results are often visualized using a spider web or radar plot to provide a comprehensive aroma profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[7][10]

1. Sample Preparation:

-

A solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane).

-

For complex mixtures containing this compound, a solvent extraction and a gentle workup procedure like solvent-assisted flavor evaporation (SAFE) can be used to isolate the volatile fraction.[13]

2. GC-MS/O Instrumentation and Conditions:

-

Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a mass spectrometer (MS). The column effluent is split between the detectors and an olfactory port.

-

Column: A nonpolar column (e.g., DB-5) and a polar column (e.g., DB-FFAP) are typically used to ensure good separation of a wide range of volatiles.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds by their boiling points (e.g., 40°C held for 2 min, then ramped at 5°C/min to 230°C).

-

Olfactory Port: Heated transfer line to prevent condensation of the analytes. Humidified air is added to the effluent to prevent nasal dehydration of the assessor.

3. Olfactometry Procedure:

-

A trained assessor sniffs the GC effluent at the olfactory port throughout the chromatographic run.

-

The assessor records the retention time, duration, and a descriptor for each detected odor.

-

Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample and analyzing each dilution by GC-O. The highest dilution at which an odor is still detected gives the flavor dilution (FD) factor, which is an indication of the odor potency.[13]

4. Data Analysis and Compound Identification:

-

The olfactometry data (aromagram) is aligned with the chromatogram from the FID and MS.

-

Odor-active compounds are identified by their mass spectra and by comparing their retention indices with those of authentic reference compounds.

Signaling Pathways and Logical Relationships

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events, leading to the transmission of a signal to the brain.

Olfactory Signal Transduction Pathway

Odorant molecules, such as this compound, are detected by olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons.[3][4][14] The binding of an odorant to its specific receptor initiates a signal transduction cascade.

Caption: Olfactory signal transduction pathway initiated by odorant binding.

The binding of this compound to an olfactory receptor activates an associated G-protein (Gαolf).[1][14] This in turn activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[3][4] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions.[3][4] The influx of calcium ions then opens calcium-activated chloride channels, leading to an efflux of chloride ions. This combined ion flow results in the depolarization of the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain.[15]

Experimental Workflow for Sensory Analysis

The overall process for the sensory analysis of an aroma compound like this compound involves several key stages, from initial sample preparation to final data interpretation.

Caption: General workflow for the sensory analysis of this compound.

This workflow illustrates the parallel and sequential steps involved in a comprehensive sensory evaluation. It begins with the crucial preparatory phases of sample preparation and panelist training. Following this, both Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry can be performed. The data from these analyses are then collected, statistically processed, and used to generate a detailed aroma profile and identify the key odor-active components.

References

- 1. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Odorant-binding protein - Wikipedia [en.wikipedia.org]

- 3. Video: Physiology of Smell and Olfactory Pathway [jove.com]

- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 5. Odorant Binding Proteins: a key player in the sense of smell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gentechscientific.com [gentechscientific.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration-detection functions for the odor of homologous n-acetate esters. [escholarship.org]

- 12. Concentration-detection functions for the odor of homologous n-acetate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The Elusive Pheromonal Role of 3-Octyl Acetate: A Technical Examination

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively documents the roles of various acetate (B1210297) esters as insect pheromones. However, specific research on the biological activity of 3-octyl acetate as a pheromone is notably limited. This guide provides a comprehensive overview of the known properties of this compound and presents data and protocols for closely related compounds to serve as a comparative framework for future research.

Introduction to this compound

This compound (CAS 4864-61-3) is a secondary eight-carbon acetate ester characterized by a fruity, floral, and slightly fatty aroma.[1][2][3][4] While extensively utilized in the flavor and fragrance industry, its role in chemical ecology as a semiochemical, and more specifically as a pheromone, is not well-established.[5][6][7] Pheromones are intraspecific chemical signals that trigger innate behavioral or physiological responses, crucial for processes like mating, aggregation, and alarm signaling in insects.[8]

This technical guide synthesizes the available information on this compound and provides context by examining the well-documented pheromonal activities of its structural isomers and other related acetate esters. We also detail standardized experimental protocols and conceptual signaling pathways relevant to the study of insect olfaction.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental to studying its biological activity, particularly for volatile compounds involved in olfaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [6][9][10] |

| Molecular Weight | 172.26 g/mol | [6][9][10] |

| CAS Number | 4864-61-3 | [6][9][10] |

| Appearance | Colorless liquid | [9] |

| Odor Profile | Rosy-minty, herbal, green, waxy | [1][5][9] |

| Boiling Point | 99 °C at 18 mmHg | [3][6] |

| Density | 0.856-0.860 g/mL at 25 °C | [6][9] |

| Refractive Index | 1.414-1.419 at 20 °C | [6][9] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, fixed oils; slightly soluble in water. | [9] |

Documented Occurrences

This compound has been identified as a volatile component in some plant species, though its ecological function in these contexts has not been fully elucidated. It has been reported in Mentha species such as peppermint, pennyroyal oil, and spearmint oil, as well as in heated beef fat.[1][3][7] It has also been reported in Vitex agnus-castus.[9]

Biological Activity of Related Acetate Esters as Pheromones

Due to the scarcity of data on this compound, this section summarizes the biological activity of its isomer, n-octyl acetate, and other structurally related acetate esters that are known to function as insect pheromones. This information provides a valuable comparative baseline for potential future investigations into this compound.

Quantitative Data on Related Pheromones

The following table presents electrophysiological and behavioral data for acetate esters in various insect species. It is crucial to note that these data are for compounds other than this compound and are presented here for comparative purposes.

| Compound | Insect Species | Assay Type | Response | Quantitative Data | Reference(s) |

| n-Octyl acetate | Apis mellifera (Honeybee) | Behavioral Assay | Alarm Response | Component of alarm pheromone blend | [11] |

| (E)-2-Octenyl acetate | Bagrada hilaris (Painted Bug) | EAG | Antennal Response | Significant response at 0.2 µg | [12][13][14] |

| (E)-2-Octenyl acetate | Bagrada hilaris (Painted Bug) | Olfactometer | Attraction | Females and nymphs attracted | [12][13][14] |

| Pentyl acetate | Solenopsis invicta (Red Imported Fire Ant) | EAG | Antennal Response | Significant EAG response | [3][15] |

| Pentyl acetate | Solenopsis invicta (Red Imported Fire Ant) | Behavioral Assay | Attraction | Attractant to alates and workers | [3][15] |

| Hexyl acetate | Solenopsis invicta (Red Imported Fire Ant) | Behavioral Assay | Repellency | Potential repellent | [3] |

| n-Octyl acrylate | Microplitis mediator (Parasitoid Wasp) | EAG & Behavioral | Sex Pheromone | Significant male antennal response and courtship behavior | [16] |

Experimental Protocols for Pheromone Bioassays

The following sections detail standardized protocols for electroantennography and behavioral assays, which are fundamental techniques in the study of insect chemical ecology. These are generalized procedures and would require optimization for specific insect species and test compounds.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of olfactory sensory neurons on an insect's antenna to a volatile stimulus.[1]

Objective: To determine if an insect antenna is sensitive to this compound and to quantify the dose-dependent response.

Materials:

-

Intact insect

-

Dissecting microscope

-

Fine scissors and forceps

-

Glass capillary electrodes

-

Micromanipulator

-

EAG probe and amplifier

-

Data acquisition system (e.g., computer with appropriate software)

-

Purified, humidified air source

-

Stimulus delivery system (e.g., Pasteur pipette with filter paper)

-

This compound of high purity

-

Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

-

Positive control (a known EAG-active compound for the species)

-

Negative control (solvent only)

Procedure:

-

Preparation of Stimulus: Prepare serial dilutions of this compound in the chosen solvent. A typical range might be from 0.01 µg/µL to 100 µg/µL.

-

Antenna Preparation:

-

Anesthetize the insect by chilling.

-

Under a dissecting microscope, carefully excise an antenna at its base.

-

Mount the excised antenna between the two glass capillary electrodes filled with an electrolyte solution (e.g., Ringer's solution). The base of the antenna is connected to the reference electrode and the distal tip to the recording electrode.

-

-

EAG Recording:

-

Place the mounted antenna in a continuous stream of purified and humidified air.

-

Deliver a puff of air carrying the volatile stimulus over the antenna.

-

Record the resulting depolarization of the antennal neurons as a voltage change (in millivolts).

-

-

Data Analysis:

-

Measure the amplitude of the EAG response for each stimulus concentration.

-

Subtract the response to the negative control to correct for mechanical stimulation.

-

Normalize responses relative to the positive control.

-

Generate a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

-

Caption: Generalized workflow for an Electroantennography (EAG) experiment.

Behavioral Assay: Y-Tube Olfactometer

A Y-tube olfactometer is a common apparatus for studying insect behavioral responses to olfactory cues in a two-choice paradigm.

Objective: To determine if this compound is attractive, repellent, or neutral to a specific insect species.

Materials:

-

Y-tube olfactometer

-

Airflow meter

-

Purified and humidified air source

-

Test insects (e.g., starved for a specific period)

-

This compound

-

Solvent

-

Filter paper

Procedure:

-

Setup:

-

Clean the Y-tube olfactometer thoroughly to remove any residual odors.

-

Connect the air source to the two arms of the olfactometer, ensuring an equal and constant airflow through each arm.

-

-

Stimulus Application:

-

Apply a solution of this compound in a solvent to a piece of filter paper and place it in the odor chamber of one arm (the "treatment arm").

-

Apply the solvent alone to another piece of filter paper and place it in the odor chamber of the other arm (the "control arm").

-

-

Behavioral Observation:

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes).

-

Record the first choice of arm the insect makes and the total time spent in each arm.

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., Chi-squared test for first choice, t-test or Wilcoxon signed-rank test for time spent) to determine if there is a significant preference for the treatment or control arm.

-

A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repellency.

-

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Insect Olfactory Signaling Pathway

The detection of volatile compounds in insects is a complex process that begins at the antenna and culminates in a behavioral response. The following diagram illustrates a generalized olfactory signaling pathway.

Caption: A generalized diagram of the insect olfactory signaling pathway.

Conclusion and Future Directions

While this compound is a well-known compound in other industries, its role as an insect pheromone remains largely unexplored. The lack of specific biological activity data highlights a significant gap in the literature of chemical ecology. The information on related acetate esters, however, suggests that it is plausible for this compound to have some semiochemical activity.

Future research should focus on:

-

Screening: Conducting EAG and behavioral assays with this compound on a wide range of insect species, particularly those known to use acetate esters in their chemical communication.

-

Identification: Analyzing the volatile profiles of insect glands and secretions to determine if this compound is a natural component of any pheromone blends.

-

Synergism: Investigating the potential synergistic or antagonistic effects of this compound when combined with other known pheromone components.

The protocols and comparative data provided in this guide offer a foundational framework for initiating such investigations. Elucidating the potential pheromonal role of this compound could lead to the development of new, species-specific pest management strategies and a deeper understanding of insect chemical communication.

References

- 1. ockenfels-syntech.com [ockenfels-syntech.com]

- 2. Frontiers | It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly [frontiersin.org]

- 3. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 4864-61-3 [thegoodscentscompany.com]

- 6. This compound = 98 , FCC, FG 4864-61-3 [sigmaaldrich.com]

- 7. This compound CAS#: 4864-61-3 [m.chemicalbook.com]

- 8. Mating behavior and chemical communication in the order Hymenoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C10H20O2 | CID 521238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Octanol, acetate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-Octyl Acetate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octyl acetate (B1210297) (CAS 4864-61-3), also known as 1-ethylhexyl acetate, is a secondary eight-carbon branched-chain ester. It is recognized for its characteristic fresh, green, and fruity aroma with rosy and minty nuances.[1] This comprehensive technical guide provides a detailed review of the existing literature on 3-octyl acetate, focusing on its chemical and physical properties, synthesis methodologies, biological activities, and applications. The information is tailored for researchers, scientists, and professionals in drug development and related fields, with a strong emphasis on data presentation, experimental protocols, and visual representations of key processes.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |

| Molecular Weight | 172.26 g/mol | [2][3] |

| CAS Number | 4864-61-3 | [2][3] |

| Boiling Point | 99 °C at 18 mmHg | [2][3] |

| Density | 0.86 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.415 | [2] |

| Flash Point | 69 °C (157 °F) | [2] |

| Solubility | Soluble in alcohol, propylene (B89431) glycol, and fixed oils; slightly soluble in water. | [3] |

| LogP (octanol-water partition coefficient) | 3.4 - 3.712 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Source(s) |

| GC-MS (EI) | m/z: 43 (100%), 101, 41, 55, 29 | [3] |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.8 (m, 1H, -CH-O-), ~2.0 (s, 3H, -C(=O)-CH₃), ~1.5 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 6H, 2 x -CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (-C=O), ~74 (-CH-O-), ~36, ~31, ~29, ~25, ~22, ~21, ~14, ~10 | [3] |

| IR (ATR) | ν (cm⁻¹): ~2960, ~2930, ~2860 (C-H stretch), ~1740 (C=O stretch), ~1240 (C-O stretch), ~1020 (C-O stretch) | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: Fischer-Speier esterification and enzyme-catalyzed synthesis.

Fischer-Speier Esterification

This is the most common method for synthesizing this compound, involving the acid-catalyzed reaction between 3-octanol (B1198278) and acetic acid.[4] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the less expensive one) is used, or water is removed as it is formed.

Experimental Protocol: Synthesis of n-Octyl Acetate (as a representative example)

Materials:

-

n-Octanol (or 3-octanol)

-

Acetic anhydride (B1165640) (or glacial acetic acid)

-

Concentrated sulfuric acid (catalyst, if using acetic acid)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-octanol and a molar excess of acetic anhydride (or glacial acetic acid).

-

If using acetic acid, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid), and saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent (if any) can be removed using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Enzymatic Synthesis

Biocatalytic methods offer a more environmentally friendly approach to the synthesis of this compound.[4] Lipases are commonly used enzymes for this purpose, offering high selectivity and milder reaction conditions.